Oxiranecarboxylic acid,3-propyl-,methyl ester,(2s-trans)-(9ci)
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Overview
Description
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique stereochemistry, with the (2S,3R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of an appropriate precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .
Industrial Production Methods
Industrial production of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-propyl-2-oxiranecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can act as a substrate for epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols . This reaction is crucial for the detoxification of epoxides and the regulation of cellular processes.
Comparison with Similar Compounds
Methyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-3-methylglutamate: Another chiral compound used in asymmetric synthesis.
(2S,3R)-3-methylphenylalanine: A component in the synthesis of peptide-based drugs.
(2S,3S)-β-methyltryptophan: Used in the biosynthesis of alkaloids and peptide antibiotics.
These compounds share similar stereochemistry and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
107796-99-6 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (2S,3R)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
JPMVTOZOWGPQDC-RITPCOANSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
Canonical SMILES |
CCCC1C(O1)C(=O)OC |
Synonyms |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2S-trans)- (9CI) |
Origin of Product |
United States |
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